molecular formula C17H16F2N4O3S B2615993 3,5-difluoro-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzene-1-sulfonamide CAS No. 2034399-34-1

3,5-difluoro-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzene-1-sulfonamide

Cat. No.: B2615993
CAS No.: 2034399-34-1
M. Wt: 394.4
InChI Key: GBILDUCAARPSDY-HDJSIYSDSA-N
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Description

3,5-difluoro-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes fluorine atoms, a sulfonamide group, and a cyanopyrazine moiety. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-difluoro-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps in the synthesis may include:

    Formation of the cyanopyrazine moiety: This can be achieved through the reaction of appropriate pyrazine derivatives with cyanating agents under controlled conditions.

    Sulfonamide formation: The final step involves the reaction of the intermediate compound with sulfonamide reagents to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3,5-difluoro-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or alcohols.

    Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

3,5-difluoro-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-difluoro-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biochemical pathways. The presence of fluorine atoms and the sulfonamide group can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,5-difluorobenzenesulfonamide: Lacks the cyanopyrazine and cyclohexyl groups.

    N-cyclohexylbenzenesulfonamide: Does not contain fluorine atoms or the cyanopyrazine moiety.

    3-cyanopyrazine derivatives: May lack the sulfonamide and fluorine functionalities.

Uniqueness

3,5-difluoro-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzene-1-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific applications.

Biological Activity

3,5-Difluoro-N-[(1R,4R)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzene-1-sulfonamide (CAS No. 2034399-34-1) is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups, including fluorine atoms and a cyanopyrazine moiety, which may influence its pharmacological properties.

The molecular formula for this compound is C17H16F2N4O3SC_{17}H_{16}F_2N_4O_3S, with a molecular weight of 394.4 g/mol. Its structure includes a benzene sulfonamide core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC17H16F2N4O3SC_{17}H_{16}F_2N_4O_3S
Molecular Weight394.4 g/mol
CAS Number2034399-34-1

The mechanism of action for this compound is likely related to its ability to interact with specific biological targets such as enzymes or receptors. Similar compounds have been shown to inhibit various kinases and carbonic anhydrases, which are crucial in regulating cellular functions and metabolic pathways .

Anticancer Activity

Recent studies indicate that sulfonamide derivatives exhibit significant anticancer properties. For example, compounds structurally similar to this compound have been tested against various cancer cell lines. In vitro studies demonstrated cytotoxic effects against breast cancer (MDA-MB-468) and leukemia (CCRF-CM) cell lines with IC50 values ranging from 1.48 to 9.83 µM .

Cardiovascular Effects

Sulfonamide derivatives have also been explored for their cardiovascular effects. Research indicates that certain sulfonamides can modulate perfusion pressure and coronary resistance through interactions with calcium channels. Experimental designs have shown that these compounds can significantly alter coronary resistance in isolated rat heart models .

Study on Anticancer Activity

In a study evaluating the anticancer activity of various benzenesulfonamides, it was found that the introduction of specific cyclic linkers enhanced the compounds' efficacy against cancer cell lines. The study highlighted that the insertion of a cyanopyrazine moiety significantly improved the anticancer activity of the tested compounds .

Cardiovascular Research

Another investigation focused on the effects of benzenesulfonamides on perfusion pressure in isolated rat hearts demonstrated that these compounds could effectively reduce coronary resistance through inhibition of calcium channels. This suggests potential therapeutic applications in managing cardiovascular diseases .

Properties

IUPAC Name

N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-3,5-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N4O3S/c18-11-7-12(19)9-15(8-11)27(24,25)23-13-1-3-14(4-2-13)26-17-16(10-20)21-5-6-22-17/h5-9,13-14,23H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBILDUCAARPSDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NS(=O)(=O)C2=CC(=CC(=C2)F)F)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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